Cas no 1181441-63-3 (3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid)
3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid
- 3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, 95%
- DTXSID30653548
- 3',4'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid
- 3',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
- MFCD11933849
- 1181441-63-3
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- MDL: MFCD11933849
- Inchi: 1S/C13H7Cl2FO2/c14-10-3-1-7(6-11(10)15)9-5-8(13(17)18)2-4-12(9)16/h1-6H,(H,17,18)
- InChI Key: GNVDPNHIDCTSLN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C(=CC=C(C(=O)O)C=1)F)Cl
Computed Properties
- Exact Mass: 283.9807130g/mol
- Monoisotopic Mass: 283.9807130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 37.3Ų
3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011007951-250mg |
3',4'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1181441-63-3 | 97% | 250mg |
$470.40 | 2023-09-04 | |
| Alichem | A011007951-500mg |
3',4'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1181441-63-3 | 97% | 500mg |
$863.90 | 2023-09-04 | |
| Alichem | A011007951-1g |
3',4'-Dichloro-6-fluoro-biphenyl-3-carboxylic acid |
1181441-63-3 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| abcr | AB329158-5 g |
3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |
1181441-63-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329158-5g |
3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid, 95%; . |
1181441-63-3 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid Suppliers
3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid
Introduction to 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid (CAS No. 1181441-63-3)
3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 1181441-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoic acid derivatives family, characterized by its unique structural features that include both chloro and fluoro substituents on the aromatic ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for various synthetic applications and potential therapeutic uses.
The molecular structure of 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid consists of a benzoic acid core substituted with a 3,4-dichlorophenyl group at the C-3 position and a fluorine atom at the C-4 position. This specific arrangement of substituents influences its reactivity, solubility, and interaction with biological targets. The dichlorophenyl moiety enhances electronic density and lipophilicity, while the fluorine atom introduces additional electronic effects that can modulate binding affinities and metabolic stability. These characteristics make it an intriguing subject for medicinal chemists exploring novel drug candidates.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid has been studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have been particularly keen on exploring its role in modulating enzyme activity and receptor binding. The dichlorophenyl group is known to interact strongly with certain protein targets, while the fluorine atom can enhance metabolic stability, crucial for drug development.
One of the most compelling aspects of 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid is its utility as a building block in synthetic chemistry. Its structural features allow for further derivatization, enabling the creation of novel compounds with tailored properties. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The ability to modify its structure while retaining key pharmacological motifs makes it a versatile tool in drug discovery.
Recent studies have also highlighted the importance of fluorinated benzoic acids in medicinal chemistry. The introduction of fluorine atoms into aromatic rings is a well-established strategy to improve drug-like properties such as bioavailability and binding affinity. 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid exemplifies this trend, demonstrating how structural modifications can lead to compounds with enhanced therapeutic potential. For example, a recent publication described the synthesis and evaluation of several derivatives of this compound for their ability to inhibit inflammatory pathways associated with chronic diseases.
The synthesis of 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid typically involves multi-step organic reactions starting from commercially available precursors. Key steps include halogenation reactions to introduce the dichlorophenyl group followed by selective fluorination at the para position relative to the carboxylic acid group. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the arrangement of substituents affects binding affinity and specificity. For instance, computational analysis has revealed that the dichlorophenyl group interacts favorably with hydrophobic pockets in target proteins, while the fluorine atom enhances interactions through electrostatic and van der Waals forces. Such findings are invaluable for guiding experimental efforts in drug design.
The pharmacokinetic profile of 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid is another area of active investigation. Researchers are interested in understanding how its structural features influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Preliminary studies suggest that the compound exhibits moderate solubility in water and lipids, which could be advantageous for oral administration. Additionally, its stability under various physiological conditions is being evaluated to assess its suitability for clinical use.
In conclusion, 3-(3,4-dichlorophenyl)-4-fluorobenzoic Acid (CAS No. 1181441-63-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. Ongoing studies continue to explore its biological activities and synthetic applications, reinforcing its importance as a key molecule in medicinal chemistry. As research progresses, this compound is likely to play an increasingly pivotal role in drug discovery efforts worldwide.
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